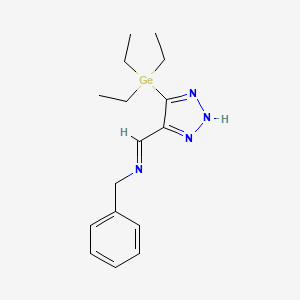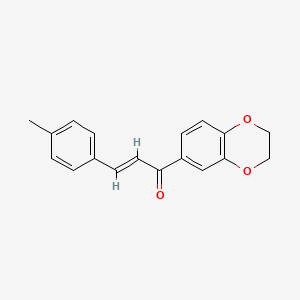![molecular formula C23H18ClN3O4 B11547340 4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11547340.png)
4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-3,5-ジメチル-2-[(E)-{[3-(4-メチル-1,3-ベンゾキサゾール-2-イル)フェニル]イミノ}メチル]-6-ニトロフェノールは、複数の官能基を含む独特な構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
4-クロロ-3,5-ジメチル-2-[(E)-{[3-(4-メチル-1,3-ベンゾキサゾール-2-イル)フェニル]イミノ}メチル]-6-ニトロフェノールの合成は、通常、中間体の生成を含む複数段階で行われます。プロセスは、通常、ベンゾキサゾール誘導体の調製から始まり、続いてニトロフェノール部分の導入が行われます。反応条件には、触媒、特定の溶媒、および制御された温度の使用が含まれる場合があり、目的の生成物を高い純度と収率で得られるようにします。
工業生産方法
工業環境では、この化合物の生産は、効率を最大化し、コストを最小限に抑えるために、最適化された条件で、大規模な反応が行われる場合があります。連続フロー反応器や自動合成などの技術が、品質とスケーラビリティを確保するために使用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoxazole derivative, followed by the introduction of the nitrophenol moiety. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
化学反応の分析
反応の種類
4-クロロ-3,5-ジメチル-2-[(E)-{[3-(4-メチル-1,3-ベンゾキサゾール-2-イル)フェニル]イミノ}メチル]-6-ニトロフェノールは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この反応は、追加の酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、ニトロ基をアミンに還元したりすることができます。
置換: この反応は、ハロゲン化またはニトロ化など、ある官能基を別の官能基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素または臭素などのハロゲン化剤が含まれます。これらの反応の条件には、通常、特定の温度、溶媒、触媒が含まれ、必要な変換が達成されます。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化は追加の水酸基またはカルボニル基を持つ化合物を生成する可能性があり、還元はアミンまたは他の還元された誘導体を生成する可能性があります。
科学研究の応用
4-クロロ-3,5-ジメチル-2-[(E)-{[3-(4-メチル-1,3-ベンゾキサゾール-2-イル)フェニル]イミノ}メチル]-6-ニトロフェノールには、いくつかの科学研究の応用があります。これには以下が含まれます。
化学: 有機合成における試薬または中間体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 抗菌活性や抗癌活性などの潜在的な治療特性について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
4-クロロ-3,5-ジメチル-2-[(E)-{[3-(4-メチル-1,3-ベンゾキサゾール-2-イル)フェニル]イミノ}メチル]-6-ニトロフェノールの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
4-クロロ-3,5-ジメチル-2-[(E)-{[3-(4-メチル-1,3-ベンゾキサゾール-2-イル)フェニル]イミノ}メチル]-6-ニトロフェノール: その特定の官能基と構造のためにユニークです。
その他のベンゾキサゾール誘導体: ベンゾキサゾールコアを共有していますが、置換基と官能基が異なります。
ニトロフェノール化合物: ニトロフェノール部分を含んでいますが、ベンゾキサゾールまたは他の特定の特徴が不足している場合があります。
独自性
4-クロロ-3,5-ジメチル-2-[(E)-{[3-(4-メチル-1,3-ベンゾキサゾール-2-イル)フェニル]イミノ}メチル]-6-ニトロフェノールの独自性は、特定の化学的および生物学的特性を与える官能基の組み合わせにあります。
類似化合物との比較
Similar Compounds
4-chloro-3,5-dimethyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol: Unique due to its specific functional groups and structure.
Other Benzoxazole Derivatives: Share the benzoxazole core but differ in their substituents and functional groups.
Nitrophenol Compounds: Contain the nitrophenol moiety but may lack the benzoxazole or other specific features.
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C23H18ClN3O4 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
4-chloro-3,5-dimethyl-2-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C23H18ClN3O4/c1-12-6-4-9-18-20(12)26-23(31-18)15-7-5-8-16(10-15)25-11-17-13(2)19(24)14(3)21(22(17)28)27(29)30/h4-11,28H,1-3H3 |
InChIキー |
HAAONXSJJZKXMI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=C(C(=C4O)[N+](=O)[O-])C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B11547265.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11547274.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B11547281.png)

![2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547289.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-phenyl-1,3-thiazole](/img/structure/B11547294.png)
![2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11547298.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-bromobenzoate](/img/structure/B11547300.png)


![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547324.png)

![2-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547330.png)
![(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547335.png)
